molecular formula C31H58O3 B14619562 Hentriacontane-7,16,18-trione CAS No. 60368-10-7

Hentriacontane-7,16,18-trione

Cat. No.: B14619562
CAS No.: 60368-10-7
M. Wt: 478.8 g/mol
InChI Key: DVVJOZPBJUIMJK-UHFFFAOYSA-N
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Description

Hentriacontane-7,16,18-trione is a long-chain alkane derivative with three ketone functional groups located at the 7th, 16th, and 18th carbon positions. This compound is a member of the hentriacontane family, which is known for its presence in various natural sources such as beeswax and certain plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hentriacontane-7,16,18-trione typically involves the oxidation of hentriacontane using specific oxidizing agents. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the desired carbon positions to form the ketone groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hentriacontane-7,16,18-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Hentriacontane-7,16,18-trione has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential role in biological systems and its interaction with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Hentriacontane-7,16,18-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Hentriacontane: A long-chain alkane without ketone groups.

    Hentriacontane-7,16-dione: A similar compound with two ketone groups at the 7th and 16th positions.

    Hentriacontane-7,16,18-triol: A compound with hydroxyl groups at the 7th, 16th, and 18th positions.

Uniqueness

Hentriacontane-7,16,18-trione is unique due to the presence of three ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying multi-functionalized long-chain alkanes and their applications in various fields.

Properties

CAS No.

60368-10-7

Molecular Formula

C31H58O3

Molecular Weight

478.8 g/mol

IUPAC Name

hentriacontane-7,16,18-trione

InChI

InChI=1S/C31H58O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h3-28H2,1-2H3

InChI Key

DVVJOZPBJUIMJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(=O)CCCCCC

Origin of Product

United States

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